3-甲氧基苄基甲磺酸酯

描述

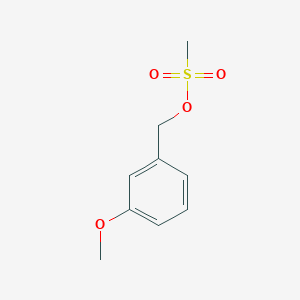

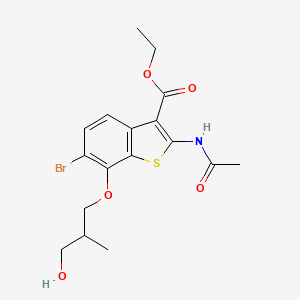

3-Methoxybenzyl methanesulfonate is a chemical compound with the molecular formula C9H12O4S . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of 3-Methoxybenzyl methanesulfonate is complex, with a total of 26 bonds . It includes 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .Physical And Chemical Properties Analysis

3-Methoxybenzyl methanesulfonate has an average mass of 202.228 Da and a monoisotopic mass of 202.029984 Da . It is moisture sensitive and incompatible with bases, alcohols, amines, metals, and oxidizing agents .科学研究应用

动力学和光谱表征: MBMMS 用于研究高反应性甲磺酸酯(甲磺酸酯)。其在水性乙醇和甲醇中的溶剂分解已被研究,有助于理解稳定 SN1 反应中碳正离子过渡态的电子效应 (Bentley et al., 1994).

肽合成: 在肽合成中,已制备了具有 S-p-甲氧基苄基的半胱氨酸的亚砜,并检查了它们在脱保护条件下的行为。这项研究对于了解合成过程中某些肽键的稳定性至关重要 (Funakoshi et al., 1979).

材料科学和自组装: MBMMS 与某些化合物反应形成复杂的自组装。例如,二乙基锡(甲氧基)甲磺酸酯与叔丁基膦酸反应形成在材料科学中有用的化合物,展示了固态中的多种结构基序 (Shankar et al., 2011).

有机合成: MBMMS 用于有机合成,用于诸如聚合物负载磺酰胺裂解 p-甲氧基苄基醚之类的转化。该过程对于有机合成中的保护基团去除非常重要 (Hinklin & Kiessling, 2002).

微生物代谢: MBMMS 已在微生物代谢的背景下得到研究,特别是关于其作为某些需氧菌的硫源的作用。这项研究有助于我们了解硫的生物地球化学循环 (Kelly & Murrell, 1999).

蛋白质分析: 与 MBMMS 密切相关的甲磺酸已用于蛋白质水解以改善色谱分析,特别是在生物样品中测定硒代蛋氨酸方面 (Wrobel et al., 2003).

安全和危害

属性

IUPAC Name |

(3-methoxyphenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPLZPVVDSIISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)

![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)